molecular formula C22H23N3O2S2 B2877646 N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-72-2

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2877646
CAS No.: 941874-72-2
M. Wt: 425.57
InChI Key: FZSKXRGAKWMVOS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, an acetamide linker, and a complex aromatic amine structure. This compound belongs to a class of chemicals that are of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule modulators for therapeutic targets. Structurally related acetamide-thiazole derivatives have been identified as potent and selective negative allosteric modators (NAMs) for certain ion channels, such as the Zinc-Activated Channel (ZAC), suggesting potential research applications in neuropharmacology . The mechanism of action for such analogs is often non-competitive and state-dependent, indicating that they bind to allosteric sites, potentially within the transmembrane domain of the target receptor, to inhibit channel function . The presence of the thiazole ring, a common heterocycle in bioactive molecules, and the acetamide backbone are critical structural determinants for interaction with biological targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own characterization and bioactivity assays to confirm the properties of this specific compound for their applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-3-16-6-4-5-7-19(16)25-20(26)12-18-13-28-22(24-18)29-14-21(27)23-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKXRGAKWMVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Synthesis via Hantzsch Thiazole Condensation

The 4-thiazolyl core is synthesized using a modified Hantzsch reaction:

  • Reactants :
    • Thiourea (2.0 equiv)
    • Ethyl 3-chloroacetoacetate (1.0 equiv)
    • Solvent: Ethanol (anhydrous)
    • Catalyst: HCl (gas, 0.5 equiv)
  • Mechanism :
    • Nucleophilic attack of thiourea on α-chloroketone
    • Cyclization to form 2-aminothiazole-4-carboxylate
    • Hydrolysis to 2-(thiazol-4-yl)acetic acid (Yield: 68–72%)

Table 1 : Optimization of Hantzsch Thiazole Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 25 65 50
Reaction Time (h) 24 8 12
Catalyst Loading 0.3 equiv 0.7 equiv 0.5 equiv HCl
Yield (%) 58 71 72

Thioether Bond Formation

The thiol group of 2-(2-mercaptothiazol-4-yl)acetic acid undergoes nucleophilic substitution:

  • Reactants :
    • 2-(Thiazol-4-yl)acetic acid (1.0 equiv)
    • 2-Bromo-N-(p-tolyl)acetamide (1.2 equiv)
    • Base: K₂CO₃ (2.5 equiv)
    • Solvent: DMF (dry)
  • Mechanism :
    • Deprotonation of thiol by K₂CO₃
    • Sₙ2 displacement of bromide to form thioether
    • Isolation of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid (Yield: 65–70%)

Acetamide Coupling via Carbodiimide-Mediated Activation

The carboxylic acid is coupled to 2-ethylphenylamine using EDCl/HOBt:

  • Reactants :
    • 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid (1.0 equiv)
    • 2-Ethylphenylamine (1.5 equiv)
    • EDCl (1.3 equiv), HOBt (1.3 equiv)
    • Solvent: Dichloromethane (anhydrous)
  • Mechanism :
    • EDCl activates carboxylic acid to O-acylisourea intermediate
    • HOBt suppresses racemization and enhances coupling efficiency
    • Amine nucleophile forms N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (Yield: 82–85%)

Synthetic Pathway B: Convergent Approach

Independent Synthesis of Thiazole-Acetic Acid and p-Tolylamino Thioether

  • Thiazole-acetic acid : Prepared as in Pathway A.
  • p-Tolylamino thioether : Synthesized via:
    • Reaction of p-toluidine with bromoacetyl bromide to form 2-bromo-N-(p-tolyl)acetamide
    • Thioetherification with mercaptothiazole (Yield: 78%)

Fragment Coupling and Final Assembly

  • Mitsunobu Reaction :
    • Connects thiazole-thioether fragment to 2-ethylphenyl alcohol
    • Reagents: DIAD, PPh₃
    • Converts alcohol to acetamide via subsequent oxidation and amidation (Overall Yield: 62%)

Table 2 : Comparative Analysis of Pathways A and B

Parameter Pathway A Pathway B
Total Steps 4 5
Overall Yield (%) 55 48
Purification Complexity Moderate High
Scalability >100 g <50 g

Critical Process Optimization Parameters

Solvent Selection for Thioetherification

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase side products. Mixed solvents (DMF:THF = 3:7) balance solubility and selectivity (Yield improvement: 12%).

Catalytic Systems for Acetamide Coupling

  • EDCl/HOBt : Gold standard for amide bonds (Yield: 85%)
  • DMT-MM : Alternative for moisture-sensitive reactions (Yield: 79%)
  • T3P® : Enables room-temperature coupling (Yield: 81%)

Purification Strategies

  • Flash Chromatography : Silica gel (hexane:EtOAc gradient)
  • Recrystallization : Ethanol/water (7:3) yields >98% pure product

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 4-position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications of N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

This compound, a complex organic compound with the CAS number 941874-72-2, is garnering attention in scientific research for its potential therapeutic applications. This compound is being explored in medicinal chemistry, biological studies, and industrial chemistry due to its unique structural characteristics.

Applications in Scientific Research

  • Medicinal Chemistry: this compound is investigated as a pharmacophore in drug design, particularly for its potential anti-inflammatory and antimicrobial properties. The thiazole derivatives, to which this compound belongs, are known for diverse biological activities, making them valuable in medicinal chemistry.
  • Biological Studies: The compound is utilized in studies involving enzyme inhibition and receptor binding assays because of its complex structure. Its structural components, such as the thiazole ring and acetamide group, can interact with the active sites of enzymes and enhance binding affinity through hydrogen bonding and hydrophobic interactions.
  • Industrial Chemistry: this compound serves as an intermediate in synthesizing more complex molecules for various industrial applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological activity. The thiazole ring and acetamide group are key structural features that contribute to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives reported in the literature. Below is a detailed comparison based on structural motifs, physicochemical properties, and biological activities.

Structural Analogues and Modifications

Key Structural Features and Variations:

  • Core Thiazole/Acetamide Backbone : Common to all compared compounds (e.g., ). Modifications occur at the N-substituents (e.g., ethylphenyl, sulfamoylphenyl) and thioether-linked side chains.
  • p-Tolylamino Group: Present in the target compound and compound 4y (), a feature linked to aromatase inhibition and cytotoxic activity.
  • Sulfamoyl and Chlorobenzylidene Groups : Found in (compound 9) and (compound 8), these groups enhance polarity and may affect solubility or target specificity.

Physicochemical Properties

Compound (Source) Key Substituents Melting Point (°C) Yield (%)
Target Compound 2-ethylphenyl, p-tolylamino Not reported Not reported
4y () 5-ethyl-thiadiazole, p-tolylamino Not reported Not reported
Compound 9 () 2-ethylphenyl, sulfamoylphenyl 170.5 68
Compound 9 () 4-chlorobenzylidene, 4-methoxyphenyl 186–187 90
4k () Triazole, benzoisothiazolyl 176–178 74

Observations:

  • Higher yields (e.g., 90% in ) correlate with simpler substituents (e.g., methoxy groups), while bulky or polar groups (e.g., sulfamoyl) reduce yields (68% in ).
  • Melting points vary widely (155–315°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding from sulfamoyl groups in ) .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: The p-tolylamino group () enhances anticancer activity compared to electron-withdrawing groups (e.g., 4-chlorobenzylidene in ).
  • Heterocyclic Variations : Replacement of thiazole with triazole () or thiadiazole () alters binding kinetics due to differences in ring electronics and hydrogen-bonding capacity .

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941874-72-2, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O2S2C_{22}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of 425.6 g/mol. The compound features a thiazole moiety, an acetamide group, and a p-tolylaminothioethyl structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H23N3O2S2
Molecular Weight425.6 g/mol
CAS Number941874-72-2

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In vitro assays have shown promising results in reducing enzyme activity.
  • Anticancer Potential : There are indications that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are still required to elucidate its efficacy and mechanism.

Structure-Activity Relationship (SAR)

The SAR studies help in understanding how modifications to the chemical structure influence biological activity:

  • Thiazole Ring : The presence of the thiazole ring is crucial for enhancing biological activity. Variations in substituents on this ring can lead to significant changes in potency.
  • Acetamide Group : The acetamide functionality contributes to the lipophilicity of the compound, which may enhance membrane permeability and bioavailability.
  • P-Tolylamino Substituent : Modifications to the p-tolylamino group can affect binding affinity to target enzymes or receptors, thus influencing overall activity.

Case Studies

Several studies have focused on the biological activity of related compounds or structural analogs:

  • In Vitro Studies : A study demonstrated that similar thiazole-containing compounds exhibited significant inhibition of α-glucosidase with IC50 values in the low micromolar range, suggesting that this compound could have comparable effects .
  • Cytotoxicity Assays : Research conducted on structurally similar compounds showed varying degrees of cytotoxicity against cancer cell lines (e.g., MCF7, HeLa), with some derivatives exhibiting IC50 values below 20 µM .
  • Mechanistic Insights : Docking studies indicated that the compound interacts with key amino acids in the active site of α-glucosidase, supporting its potential as an enzyme inhibitor .

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